molecular formula C5H10N2O3 B1678982 Glutamine CAS No. 26700-71-0

Glutamine

Cat. No. B1678982
CAS RN: 26700-71-0
M. Wt: 146.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamine is a nonessential amino acid. Glutamine can donate the ammonia on its side chain to the formation of urea (for eventual excretion by the kidneys) and to purines (necessary for the synthesis of nucleic acids). Glutamic acid-to-glutamine conversion, in which an ammonia group is added to glutamic acid (catalyzed by glutamine synthase), is of central importance in the regulation of toxic levels of ammonia in the body. This agent is a substrate for the production of both excitatory and inhibitory neurotransmitters (glutamate and GABA) and is also an important source of energy for the nervous system. Glutamine may become a conditionally essential amino acid during certain catabolic states.
L-Glutamine, also known as levoglutamide or Q, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Glutamine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. used to reduce the acute complications of sickle cell disease in adult and pediatric patients 5 years of age and older [fda label]. L-Glutamine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Glutamine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, feces, sweat, and breast milk. Within the cell, L-glutamine is primarily located in the mitochondria, myelin sheath and cytoplasm. L-Glutamine exists in all eukaryotes, ranging from yeast to humans. L-Glutamine participates in a number of enzymatic reactions. In particular, L-Glutamine can be biosynthesized from L-glutamic acid through its interaction with the enzyme glutamine synthetase. Furthermore, L-Glutamine can be converted into L-glutamic acid through the action of the enzyme glutaminase liver isoform, mitochondrial. Furthermore, L-Glutamine and phosphoribosyl pyrophosphate can be biosynthesized from 5-phosphoribosylamine and L-glutamic acid;  which is catalyzed by the enzyme amidophosphoribosyltransferase. Finally, 5'-Phosphoribosyl-N-formylglycinamide and L-glutamine can be converted into phosphoribosylformylglycineamidine and L-glutamic acid;  which is mediated by the enzyme phosphoribosylformylglycinamidine synthase. In humans, L-glutamine is involved in the thioguanine action pathway, the amino sugar metabolism pathway, the mercaptopurine action pathway, and the azathioprine action pathway. L-Glutamine is also involved in several metabolic disorders, some of which include myoadenylate deaminase deficiency, the hypoacetylaspartia pathway, the lesch-nyhan syndrome (LNS) pathway, and molybdenum cofactor deficiency. Outside of the human body, L-glutamine can be found in a number of food items such as black radish, babassu palm, jew's ear, and jute. This makes L-glutamine a potential biomarker for the consumption of these food products. L-Glutamine is a potentially toxic compound.
L-glutamine is an optically active form of glutamine having L-configuration. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor, a nutraceutical, a micronutrient, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a glutamine family amino acid, a proteinogenic amino acid, a glutamine and a L-alpha-amino acid. It is a conjugate base of a L-glutaminium. It is a conjugate acid of a L-glutaminate. It is an enantiomer of a D-glutamine. It is a tautomer of a L-glutamine zwitterion.

Mechanism Of Action

Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation [FDA Label]. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events.
L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.

properties

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoic acid
Source PubChem
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InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
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InChI Key

ZDXPYRJPNDTMRX-VKHMYHEASA-N
Source PubChem
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Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C5H10N2O3
Record name glutamine
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Related CAS

26700-71-0
Record name Poly-L-glutamine
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DSSTOX Substance ID

DTXSID1023100
Record name L-Glutamine
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Molecular Weight

146.14 g/mol
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Physical Description

Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Glutamine
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Solubility

In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol)
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Density

1.364 g/cu cm
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Vapor Pressure

0.00000002 [mmHg]
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Mechanism of Action

Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events., L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.
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Product Name

Glutamine

Color/Form

White crystalline powder, Fine opaque needles from water or dilute ethanol

CAS RN

56-85-9, 26700-71-0, 6899-04-3
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Melting Point

184-185 °C (decomposes), 185 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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